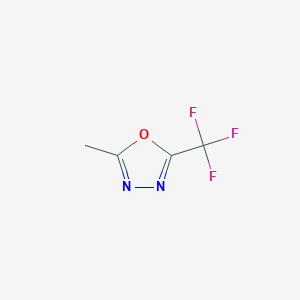

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole is a chemical compound that is part of the 1,3,4-oxadiazole family . It is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 .

Synthesis Analysis

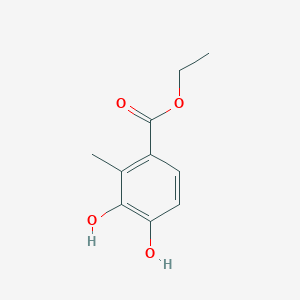

The synthesis of 1,3,4-oxadiazole derivatives, including 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole, has been a topic of interest in recent years . The synthesis process often involves the condensation of semicarbazide/thiosemicarbazide with aldehydes followed by oxidative C-O/C-S bond formation .Molecular Structure Analysis

The molecular structure of 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole is characterized by a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is common in many drugs and is known for its versatility in drug discovery .Wissenschaftliche Forschungsanwendungen

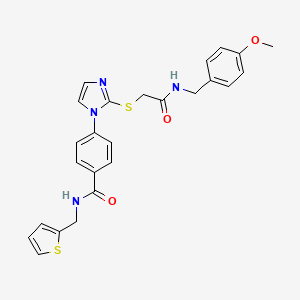

- Application : Some novel ferulic acid derivatives containing 1,3,4-oxadiazole thioether and trifluoromethyl pyrimidine exhibit moderate to good antifungal activity against several plant pathogens, including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Fusarium spp., Fusarium graminearum, and Colletotrichum sp. .

- Specific Compound : Compound 6f demonstrated superior antifungal activity against Phomopsis sp., outperforming existing fungicides like pyrimethanil and hymexazol .

- Application : Compound 6p showed strong antibacterial activity against Xanthomonas axonopodis pvcitri (XAC) in vitro, surpassing thiodiazole copper .

- Mechanism : Molecular docking simulations revealed that compound 6f interacts with the succinate dehydrogenase (SDH) enzyme at specific sites, clarifying its mode of action .

- Application : Derivatives based on 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) exhibit anticancer effects, particularly as class IIa HDACi .

Antifungal Properties

Antibacterial Activity

Anticancer Potential

Anti-Diabetic Properties

Zukünftige Richtungen

Wirkmechanismus

Target of Action

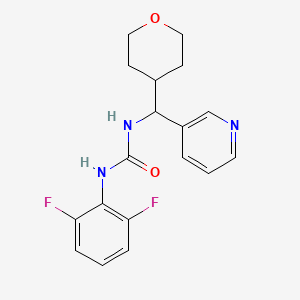

Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and proteins, that contribute to the proliferation of infectious agents .

Mode of Action

Oxadiazole derivatives have been reported to inhibit various enzymes and proteins that contribute to the proliferation of infectious agents . The compound’s interaction with its targets leads to changes in the biological processes of the infectious agents, thereby inhibiting their growth and proliferation .

Biochemical Pathways

Oxadiazole derivatives have been reported to inhibit various enzymes and proteins involved in the biochemical pathways of infectious agents . This inhibition disrupts the normal functioning of these pathways, leading to the death of the infectious agents .

Result of Action

Oxadiazole derivatives have been reported to exhibit anti-infective activities, suggesting that they can inhibit the growth and proliferation of infectious agents at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOVYAPJJIMAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2760816.png)

![2-(4-ethoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2760819.png)

![3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2760825.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2760826.png)

![Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B2760830.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)